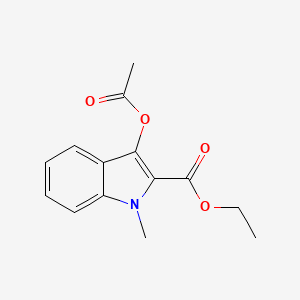
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features an indole core with an ethyl ester and an acetyloxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the esterification of 3-hydroxy-1-methyl-1H-indole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The acetyloxy group is introduced by acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and in-line monitoring ensures consistent product quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Hydrolysis: 3-hydroxy-1-methyl-1H-indole-2-carboxylic acid and ethanol.
Oxidation: Indole-2,3-dione derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may further influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in the synthesis of ketones and other molecules.
Ethyl acetate: Common solvent in organic reactions.
Methyl butyrate: Used in flavorings and fragrances.
Uniqueness
Ethyl 3-(acetyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to its indole core, which imparts significant biological activity and versatility in synthetic applications. Its combination of functional groups allows for diverse chemical transformations, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
88097-39-6 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 3-acetyloxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)12-13(19-9(2)16)10-7-5-6-8-11(10)15(12)3/h5-8H,4H2,1-3H3 |
Clé InChI |
HGPGSVSCYBLPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


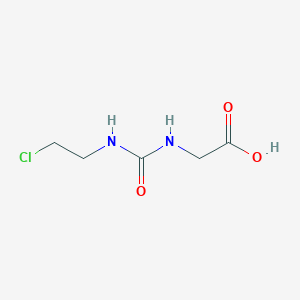
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)

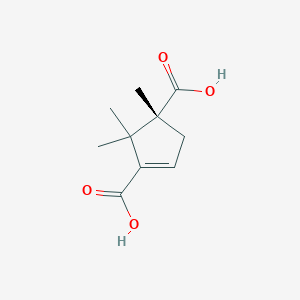
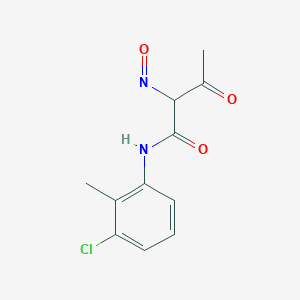
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
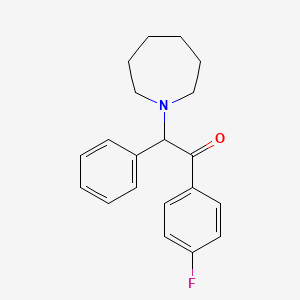
methanone](/img/structure/B14401507.png)
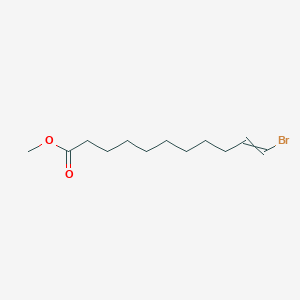
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
